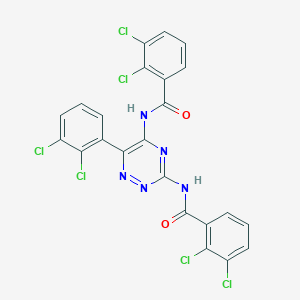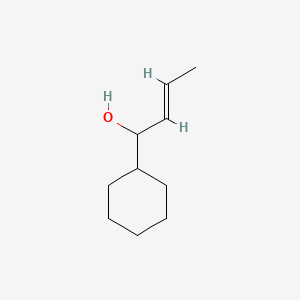
1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one, also known as 3-pyridyl-3-pyridylacrylonitrile (PPAN) is an organic compound that has become increasingly important in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and is used as a building block to create a variety of other compounds. PPAN has a wide range of applications in the field of chemistry, including in the synthesis of organic molecules, the production of pharmaceuticals, and the development of new materials.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one involves the condensation reaction between 3-pyridinecarboxaldehyde and 3-acetylpyridine in the presence of a base.
Starting Materials
3-pyridinecarboxaldehyde, 3-acetylpyridine, Base (such as sodium hydroxide or potassium hydroxide), Solvent (such as ethanol or methanol)
Reaction
Mix 3-pyridinecarboxaldehyde and 3-acetylpyridine in a solvent (such as ethanol or methanol)., Add a base (such as sodium hydroxide or potassium hydroxide) to the mixture and stir., Heat the mixture under reflux for several hours., Cool the mixture and filter the resulting solid., Wash the solid with a solvent (such as ethanol or methanol) and dry it., The resulting compound is 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
PPAN is a versatile compound that has a wide range of applications in scientific research. It has been used in the synthesis of organic molecules, such as polymers, catalysts, and pharmaceuticals. In addition, PPAN has been used in the development of new materials, including polymers, catalysts, and nanomaterials. PPAN has also been used in the study of biological processes, such as cell signaling, gene regulation, and enzyme activity.
Wirkmechanismus
The mechanism of action of PPAN is not fully understood, however, it is believed to interact with certain proteins, enzymes, and receptors in the body. It has been shown to interact with the enzyme tyrosinase, which is involved in the production of melanin, and the receptor PPAR-γ, which is involved in the regulation of glucose and lipid metabolism. In addition, PPAN has been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2, which is involved in inflammation.
Biochemische Und Physiologische Effekte
PPAN has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and cyclooxygenase-2, and to interact with certain receptors, such as PPAR-γ. In addition, PPAN has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. In animal studies, PPAN has been shown to reduce inflammation and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PPAN in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. In addition, PPAN is relatively stable and can be stored for long periods of time. The main limitation of using PPAN in laboratory experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are a number of potential future directions for PPAN research. One potential direction is to further investigate the biochemical and physiological effects of PPAN, as well as its potential applications in the development of new drugs and materials. Additionally, further research could be conducted to investigate the mechanism of action of PPAN and to develop new methods of synthesis. Finally, further research could be conducted to investigate the potential toxicity of PPAN and to develop strategies for safe and effective use.
Eigenschaften
CAS-Nummer |
13309-07-4 |
|---|---|
Produktname |
1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one |
Molekularformel |
C₁₃H₁₀N₂O |
Molekulargewicht |
210.23 |
Synonyme |
1,3-Di-3-pyridinyl-2-propen-1-one; 1,3-Di-3-pyridyl-2-propen-1-one; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)


![N-[2-(Trifluoroacetyl)-4-chlorophenyl]-2-bromoacetamide](/img/structure/B1144612.png)